3-[(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)methyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)methyl]pyridine is a chemical compound that features a unique structure combining a fluorinated indene moiety with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)methyl]pyridine typically involves the following steps:
Formation of the Indene Moiety: The indene moiety can be synthesized through a series of reactions starting from commercially available precursors.
Coupling with Pyridine: The fluorinated indene is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)methyl]pyridine can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines[][5].
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
3-[(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)methyl]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)methyl]pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-[(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)methyl]pyridine: Similar structure but with additional fluorine atoms, leading to different electronic properties.
3-[(5-Chloro-2,3-dihydro-1H-inden-1-ylidene)methyl]pyridine: Chlorine substitution instead of fluorine, affecting reactivity and biological activity.
Uniqueness
3-[(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)methyl]pyridine is unique due to its specific fluorine substitution, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in organic synthesis, medicinal chemistry, and material science.
Properties
CAS No. |
849321-92-2 |
---|---|
Molecular Formula |
C15H12FN |
Molecular Weight |
225.26 g/mol |
IUPAC Name |
3-[(5-fluoro-2,3-dihydroinden-1-ylidene)methyl]pyridine |
InChI |
InChI=1S/C15H12FN/c16-14-5-6-15-12(3-4-13(15)9-14)8-11-2-1-7-17-10-11/h1-2,5-10H,3-4H2 |
InChI Key |
WLUDJBASYYHRDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC2=CN=CC=C2)C3=C1C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.